molecular formula C19H19NO4 B277634 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B277634
M. Wt: 325.4 g/mol
InChI Key: OBYWUJPYPDARAK-UHFFFAOYSA-N
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Description

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied. For example, in the context of its anti-diabetic activity, it may activate peroxisome proliferator-activated receptors (PPARs), leading to improved glucose and lipid metabolism .

Comparison with Similar Compounds

When compared to other indole derivatives, 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H19NO4/c1-3-24-14-10-8-13(9-11-14)17(21)12-19(23)15-6-4-5-7-16(15)20(2)18(19)22/h4-11,23H,3,12H2,1-2H3

InChI Key

OBYWUJPYPDARAK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

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